molecular formula C24H24N4O2S B11357737 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,6-diethylphenyl)propanamide

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,6-diethylphenyl)propanamide

Cat. No.: B11357737
M. Wt: 432.5 g/mol
InChI Key: DJSQDLHVMBRJPV-UHFFFAOYSA-N
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Description

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,6-diethylphenyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring, a phenyl group, and a propanamide moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,6-diethylphenyl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,6-diethylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,6-diethylphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,6-diethylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,6-diethylphenyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound for research and development .

Properties

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,6-diethylphenyl)propanamide

InChI

InChI=1S/C24H24N4O2S/c1-4-16-12-9-13-17(5-2)20(16)26-22(29)15(3)31-24-27-21(18-10-7-6-8-11-18)19(14-25)23(30)28-24/h6-13,15H,4-5H2,1-3H3,(H,26,29)(H,27,28,30)

InChI Key

DJSQDLHVMBRJPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(C)SC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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